molecular formula C6H5F2NO2S B2743593 4-(Difluoromethyl)-5-methyl-1,3-thiazole-2-carboxylic acid CAS No. 2248389-31-1

4-(Difluoromethyl)-5-methyl-1,3-thiazole-2-carboxylic acid

Cat. No.: B2743593
CAS No.: 2248389-31-1
M. Wt: 193.17
InChI Key: ZBNGFEFNZRGTNB-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-5-methyl-1,3-thiazole-2-carboxylic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethyl group in this compound makes it particularly interesting due to the unique properties imparted by the fluorine atoms, such as increased metabolic stability and lipophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-5-methyl-1,3-thiazole-2-carboxylic acid typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of a thiazole precursor with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the difluoromethyl group and to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-5-methyl-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoromethylated derivatives, sulfoxides, sulfones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Difluoromethyl)-5-methyl-1,3-thiazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-5-methyl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Difluoromethyl phenyl sulfide
  • Trifluoromethylated thiazoles
  • Difluoromethylated heterocycles

Uniqueness

4-(Difluoromethyl)-5-methyl-1,3-thiazole-2-carboxylic acid is unique due to the presence of both the difluoromethyl group and the thiazole ring. This combination imparts distinct physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(difluoromethyl)-5-methyl-1,3-thiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c1-2-3(4(7)8)9-5(12-2)6(10)11/h4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNGFEFNZRGTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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